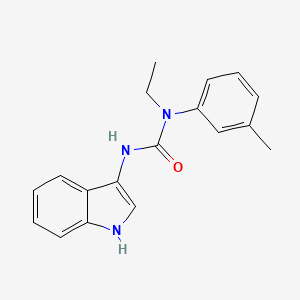
1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea, also known as EIU or SU5416, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EIU belongs to the class of indolin-2-one derivatives and has been found to exhibit potent activity against various cancer cell lines.
Aplicaciones Científicas De Investigación
Antitumor Activities
1-Ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea has been studied for its antitumor activities. A specific compound synthesized and characterized showed potential in antitumor activity when analyzed through MTT assay and docking studies into CDK4 protein, revealing interactions with active site residues (Ch Hu et al., 2018).
Biological Activity Study
This compound is part of a series studied for biological activity. The hydroxy groups in its structure are involved in both intramolecular and intermolecular hydrogen bonds, which may contribute to its biological activity (S. M. Saharin et al., 2008).
Synthetic Transformations
Research on synthetic transformations involving indole derivatives has been conducted, providing insights into the formation of various compounds, including those with urea structures. These transformations are significant for understanding the chemical behavior and potential applications of 1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea (G. Bobowski, 1983).
Crystal Structure and Spectroscopic Studies
The crystal structures of related compounds have been determined, providing valuable information on their molecular structures. Such studies are crucial for understanding the physical and chemical properties of compounds related to 1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea (A. Ramazani et al., 2017).
Enzyme Inhibition Activity
Some derivatives of this compound have been synthesized and tested for their inhibition activity against specific enzymes like acetylcholinesterase and butyrylcholinesterase. The structures of these compounds were confirmed through various spectroscopic methods, and their enzyme inhibition activities were evaluated (Vladimír Pejchal et al., 2011).
Propiedades
IUPAC Name |
1-ethyl-3-(1H-indol-3-yl)-1-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-21(14-8-6-7-13(2)11-14)18(22)20-17-12-19-16-10-5-4-9-15(16)17/h4-12,19H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSZFKDMIYQKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448617.png)
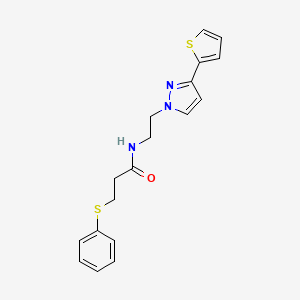
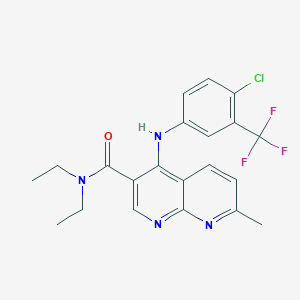
![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)
![3H-pyrido[3,2-d][1,2,3]triazin-4-one](/img/structure/B2448627.png)
![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-1H-pyrrole-3-carbonyl}morpholine](/img/structure/B2448629.png)
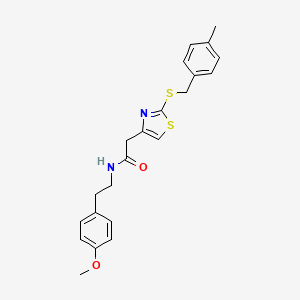
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2448631.png)
![N-(3-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2448634.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448635.png)
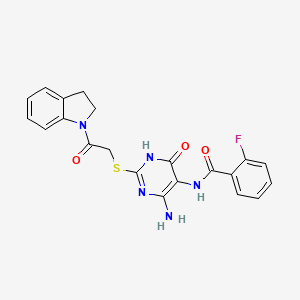
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2448637.png)
![1-(4-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2448638.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide](/img/structure/B2448640.png)